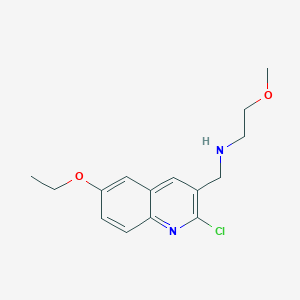
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, an ethoxy group, and a methoxy-ethylamine moiety attached to the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Methoxy-Ethylamine Moiety: The final step involves the nucleophilic substitution reaction of the quinoline derivative with 2-methoxy-ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer activities.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of quinoline derivatives.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibit topoisomerase enzymes, or interact with other cellular proteins, leading to its biological effects. The presence of the chloro, ethoxy, and methoxy-ethylamine groups can modulate its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-6-methoxy-quinolin-3-ylmethyl)-(2-methoxy-ethyl)-amine: Similar structure with a methoxy group instead of an ethoxy group.
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-ethoxy-ethyl)-amine: Similar structure with an ethoxy-ethyl group instead of a methoxy-ethyl group.
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-hydroxy-ethyl)-amine: Similar structure with a hydroxy-ethyl group instead of a methoxy-ethyl group.
Uniqueness
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine is unique due to the specific combination of functional groups attached to the quinoline core. The presence of the chloro, ethoxy, and methoxy-ethylamine groups provides distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-20-13-4-5-14-11(9-13)8-12(15(16)18-14)10-17-6-7-19-2/h4-5,8-9,17H,3,6-7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAOOLVRMOVYFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
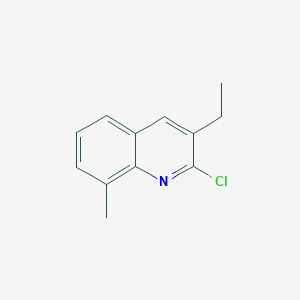
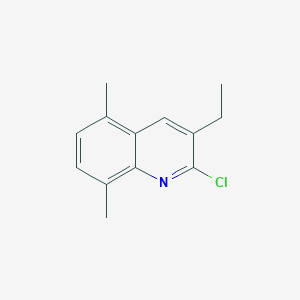

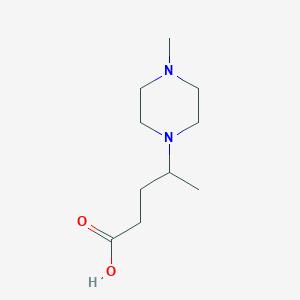
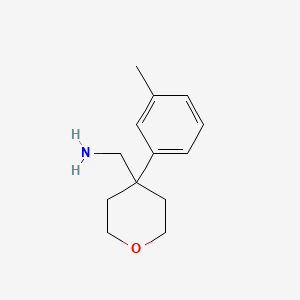
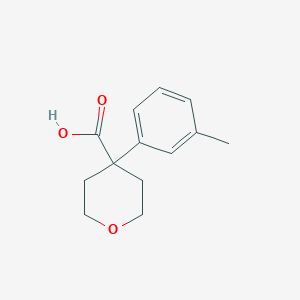
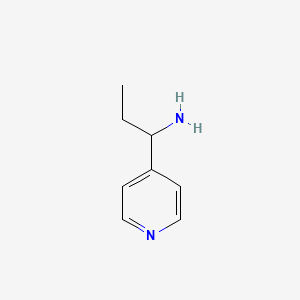
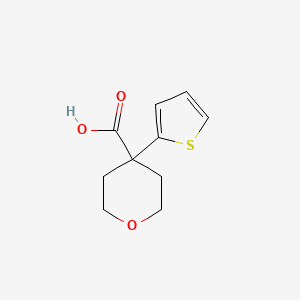

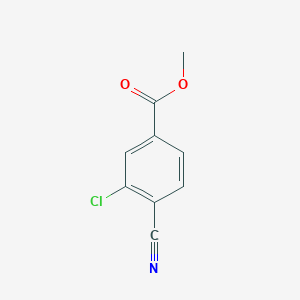
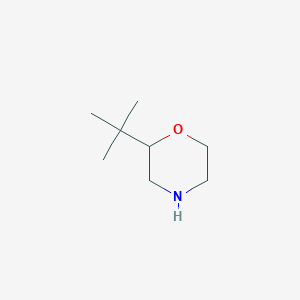
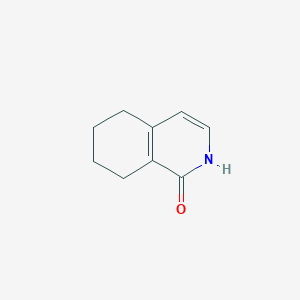
![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1320128.png)
